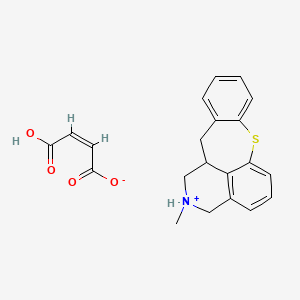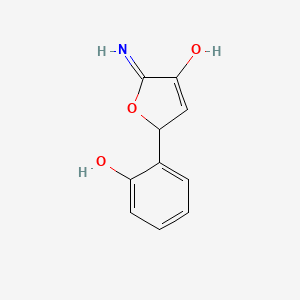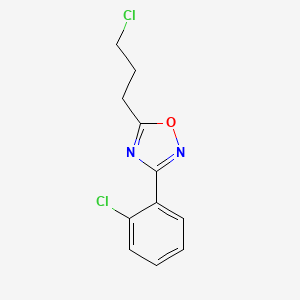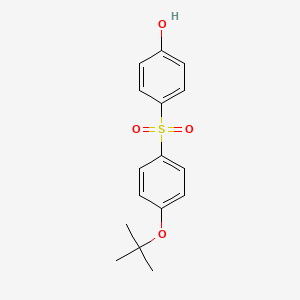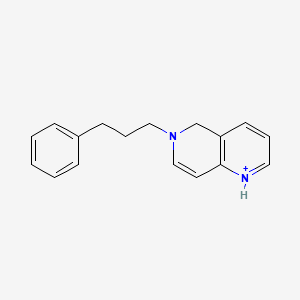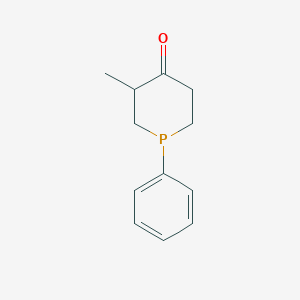
3-Methyl-1-phenylphosphinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenylphosphinan-4-one is an organic compound that belongs to the class of phosphinanes. These compounds are characterized by a phosphorus atom incorporated into a six-membered ring. The presence of a phenyl group and a methyl group attached to the phosphorus atom makes this compound unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylphosphinan-4-one can be achieved through various synthetic routes. One common method involves the reaction of phenylphosphine with methyl iodide under controlled conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenylphosphinan-4-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving phosphorus-containing biomolecules.
Medicine: Research into potential pharmaceutical applications, such as drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Methyl-1-phenylphosphinan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in catalysis, biological studies, or pharmaceutical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenylphosphinan-4-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-Methyl-1-phenylphosphinan-4-thione: Contains a sulfur atom in place of the oxygen atom in the ketone group.
Uniqueness
3-Methyl-1-phenylphosphinan-4-one is unique due to its specific combination of a phenyl group, a methyl group, and a phosphorus atom within a six-membered ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
94988-36-0 |
|---|---|
Molekularformel |
C12H15OP |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
3-methyl-1-phenylphosphinan-4-one |
InChI |
InChI=1S/C12H15OP/c1-10-9-14(8-7-12(10)13)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI-Schlüssel |
PFFQQGQOBVPDBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CP(CCC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


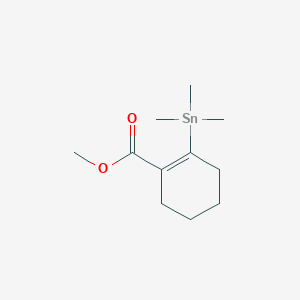
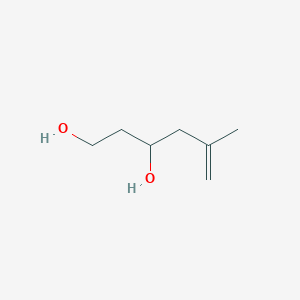
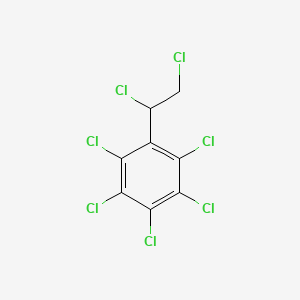
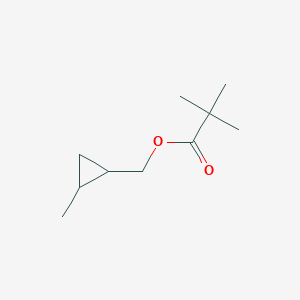
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
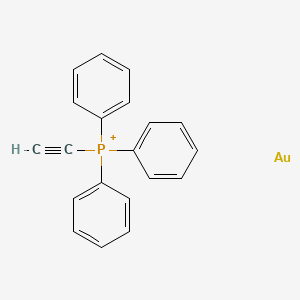
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
